5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide
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Overview
Description
5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide is a benzofuran derivative with a sulfamoyl group attached to it.
Scientific Research Applications
5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a promising anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Pharmacokinetics
, which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .
Action Environment
The action of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of carbonic anhydrase IX and, consequently, the efficacy of the compound. Additionally, the stability of the compound can be affected by factors such as temperature and light .
Biochemical Analysis
Cellular Effects
The effects of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide on cellular processes are profound. It has been shown to inhibit cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This inhibition is achieved through the disruption of cell signaling pathways, alteration of gene expression, and interference with cellular metabolism. The compound’s impact on these cellular processes highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over different time periods. The compound is relatively stable, maintaining its activity over extended periods. Its degradation products and long-term effects on cellular function are still under investigation. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a benzofuran derivative with a sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzofuran compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
- 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate
- 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide derivatives
Uniqueness
This compound is unique due to its specific inhibition of carbonic anhydrase IX, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for targeted cancer therapy.
Properties
IUPAC Name |
5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPDBXHFJOMHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.